molecular formula C14H13NO6 B10850722 N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide

N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide

Cat. No.: B10850722
M. Wt: 291.26 g/mol
InChI Key: NWUBAFGVRZLIOR-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide: is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide typically involves the reaction of 2,4-dihydroxybenzylamine with 3,4,5-trihydroxybenzoic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxybenzyl derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide
  • 3-(2,4-dihydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one
  • 2,4-dihydroxybenzoic acid derivatives

Uniqueness

N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide is unique due to its specific arrangement of hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule for research and development .

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

N-[(2,4-dihydroxyphenyl)methyl]-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C14H13NO6/c16-9-2-1-7(10(17)5-9)6-15-14(21)8-3-11(18)13(20)12(19)4-8/h1-5,16-20H,6H2,(H,15,21)

InChI Key

NWUBAFGVRZLIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNC(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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